Fluazaindolizine

Description

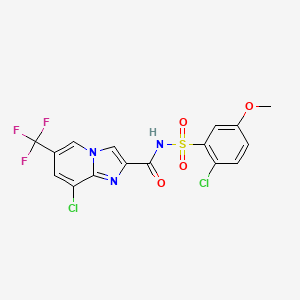

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F3N3O4S/c1-28-9-2-3-10(17)13(5-9)29(26,27)23-15(25)12-7-24-6-8(16(19,20)21)4-11(18)14(24)22-12/h2-7H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCCDUCBMCYSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894878 | |

| Record name | Fluazaindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254304-22-7 | |

| Record name | Fluazaindolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254304-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazaindolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254304227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazaindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPX-Q8U80 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZAINDOLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHQ8UEW6ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Fluazaindolizine

Advanced Synthetic Strategies for Fluazaindolizine Production

The production of this compound relies on carefully designed synthetic pathways, often involving the strategic introduction of fluorine and the optimization of reaction parameters and intermediates.

Exploration of Fluorination Reactions in this compound Synthesis

Fluorine incorporation is a critical aspect of this compound's synthesis, contributing to its unique biological properties. While specific industrial routes are proprietary, general strategies for introducing fluorine into similar heterocyclic systems often involve electrophilic or nucleophilic fluorination reactions. Electrophilic fluorination typically utilizes reagents like N-fluoropyridinium salts or N-fluoro-N'-chloromethyl-triethylenediammonium bis(tetrafluoroborate) (F-TEDA-BF₄, also known as Selectfluor), which can react with electron-rich centers within precursor molecules beilstein-journals.orgsigmaaldrich.com. Nucleophilic fluorination often employs fluoride (B91410) sources like potassium fluoride (KF) or cesium fluoride (CsF) in displacement reactions, particularly for introducing fluorine into alkyl or aryl halides sigmaaldrich.com. For compounds like this compound, which features a trifluoromethyl group, the synthesis likely involves building blocks already containing this moiety or employing trifluoromethylation reagents. The development of new fluorinating agents and methods continues to be an active area of research in organofluorine chemistry, driven by the need for safer, more efficient, and environmentally friendly processes cas.cn.

Optimization of Reaction Conditions and Intermediates for this compound Synthesis

The industrial synthesis of this compound necessitates rigorous optimization of reaction conditions to maximize yield, purity, and minimize by-product formation. Key intermediates are crucial for building the complex molecular structure. One described primary synthesis involves the condensation of a carboxylic acid derivative, specifically 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, with the sulfonamide nitrogen of 2-chloro-5-methoxybenzene-1-sulfonamide smolecule.com. The optimization of such condensation reactions would typically focus on factors like solvent choice, reaction temperature, catalyst (if any), reaction time, and the stoichiometry of reactants. For instance, the synthesis of related imidazopyridine nematicides often involves condensation reactions where careful control of temperature and reaction time is vital to prevent degradation or side reactions ccspublishing.org.cn. Purification steps, such as crystallization or chromatography, are essential to obtain the high purity required for agricultural applications. Alternative synthetic routes might be explored to improve efficiency or reduce costs, potentially involving modifications to reagents or reaction sequences smolecule.com.

Chemical Reactivity and Transformation Pathways of this compound

This compound, like many organic compounds, can undergo various chemical transformations, leading to potential derivatives or by-products. Understanding these reactions is key to its handling, analysis, and potential modification.

Investigation of Oxidation Reactions and By-product Formation of this compound

Oxidation reactions can alter the functional groups present in this compound, potentially leading to oxidized derivatives with different chemical or biological properties. While specific oxidation pathways for this compound are not extensively detailed in the provided search results, general organic oxidation reactions could affect sulfur-containing moieties or other susceptible parts of the molecule. For example, the sulfur atom in sulfonamide linkages can sometimes be oxidized to sulfoxides or sulfones under strong oxidizing conditions, although the sulfonamide itself is generally quite stable engineering.org.cn. The formation of by-products during synthesis or under storage conditions can occur through various pathways, including incomplete reactions, over-oxidation, or degradation. For instance, in the synthesis of similar agrochemicals, side reactions like over-chlorination or incomplete fluorination can lead to undesired by-products nih.govjst.go.jp.

Analysis of Reduction and Substitution Reactions of this compound

Reduction reactions can modify functional groups within this compound. For example, if any reducible groups were present (e.g., nitro groups, although not characteristic of this compound's core structure), they could be reduced to amines. The sulfonamide linkage itself is relatively resistant to reduction under mild conditions. Substitution reactions offer a broad avenue for chemical modification. These reactions could involve electrophilic aromatic substitution on any aromatic rings present, or nucleophilic substitution at specific positions if suitable leaving groups are present. For instance, halogen atoms on aromatic rings can sometimes be displaced by nucleophiles under specific conditions, or activated positions might undergo electrophilic attack. The reactivity of the imidazopyridine core and the attached substituents would dictate the specific outcomes of such transformations smolecule.com.

Characterization of Novel Chemical Derivatives of this compound

The development of novel chemical derivatives of this compound is a strategy to explore new biological activities, improve efficacy, or alter physicochemical properties. Such derivatives would typically be synthesized through targeted modifications of the this compound structure, utilizing the reactivity pathways discussed above. Characterization of these new compounds is essential and commonly involves a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) to elucidate the structural framework and confirm the presence and position of substituents, Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns, Infrared (IR) spectroscopy to identify functional groups, and potentially X-ray crystallography for definitive structural determination of crystalline derivatives engineering.org.cn. For example, research into nematicides often involves synthesizing analogues with varied substituents on the core structure to establish structure-activity relationships (SAR) engineering.org.cnacs.orgmdpi.com.

Theoretical and Mechanistic Studies of Fluazaindolizine

Computational Chemistry Approaches to Fluazaindolizine Molecular Properties

While specific, in-depth computational studies exclusively focused on this compound are not widely published, the principles of computational chemistry, particularly Density Functional Theory (DFT), provide a framework for understanding its molecular characteristics. purdue.eduresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, which helps in predicting their geometries, energies, and other molecular properties. researchgate.netnih.gov For a molecule like this compound, DFT can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of its atoms.

Calculate Spectroscopic Properties: Predict spectroscopic signatures, such as those observed in infrared or Raman spectroscopy, which can aid in its experimental characterization. mdpi.com

Analyze Electronic Properties: Map the electron density distribution to identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites of interaction with biological targets.

These theoretical calculations offer a foundational understanding of the molecule's intrinsic properties, which are essential for interpreting its chemical behavior and biological activity. researchgate.net

Computational models are instrumental in predicting the reactivity and environmental fate of chemical compounds. purdue.edunih.gov By simulating potential reaction pathways, these methods can forecast how this compound might degrade under various environmental conditions. nih.govnih.gov

Key areas of computational prediction include:

Identification of Reactive Sites: Computational analysis can pinpoint the atoms or functional groups in the this compound molecule most likely to participate in chemical reactions.

Simulation of Degradation Mechanisms: Researchers can model reactions such as hydrolysis or oxidation to predict the formation of metabolites and degradation products. apvma.gov.auresearchgate.net A study on the behavior of this compound in a tomato field revealed it to be a readily degradable nematicide. researchgate.net

Thermodynamic Feasibility: Calculations can determine the energy changes associated with potential degradation reactions, indicating which pathways are most likely to occur spontaneously.

These predictive studies are crucial for assessing the environmental persistence and potential metabolic fate of this compound. nih.gov

Environmental Fate and Degradation Kinetics of Fluazaindolizine

Photodegradation of Fluazaindolizine in Aquatic Systems

This compound's susceptibility to photodegradation is a key factor in its environmental behavior in aquatic environments. This process involves the breakdown of the molecule into various transformation products upon exposure to sunlight.

Influence of Environmental Factors on this compound Photolysis Kinetics

Several environmental factors can modulate the rate and pathways of this compound's photodegradation in aquatic systems.

Effect of Solution pH on this compound Photodegradation

Research indicates that the pH of the aquatic system does not significantly affect the photodegradation rate of this compound nih.govresearchgate.net. While water solubility of this compound increases with increasing pH, this change does not translate to a notable alteration in its photolytic degradation kinetics apvma.gov.au.

Modulatory Role of Humic Acids in this compound Photoreactions

Humic acids (HA) exhibit a dual effect on this compound photodegradation. At low concentrations (up to 5 mg/L), humic acids slightly facilitate the photodegradation of this compound. However, at higher concentrations (10-20 mg/L), humic acids tend to inhibit its photodegradation nih.govresearchgate.net. This modulatory role is attributed to complex interactions, potentially involving light screening at higher concentrations or the formation of reactive species at lower concentrations.

Impact of Inorganic Ions (Nitrates, Ferric Ions) on this compound Photolytic Pathways

The presence of inorganic ions, specifically nitrates (NO₃⁻) and ferric ions (Fe(III)), significantly influences this compound's photolytic pathways. Both nitrates and ferric ions have been observed to noticeably accelerate the photodegradation of this compound nih.govresearchgate.net. This acceleration is likely due to the generation of reactive species, such as hydroxyl radicals, which contribute to the breakdown of the compound. However, some studies suggest that Fe(III) can inhibit this compound photodegradation at higher concentrations (1-5 mg/L) but promote it at lower concentrations (0.1-0.5 mg/L), indicating a dose-dependent effect researchgate.netcopernicus.org.

Identification and Characterization of this compound Transformation Products

The photodegradation of this compound results in the formation of multiple transformation products (TPs). Understanding these products is crucial for a comprehensive environmental risk assessment.

Spectrometric Analysis (LC-QTOF-MS) of Photodegradation Metabolites of this compound

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a key analytical technique used to identify and characterize the transformation products of this compound. Studies have identified eleven direct transformation products of this compound through this method nih.gov. The predominant photoproducts arise from the ring opening of the imidazole (B134444) ring and dechlorination. Other identified transformation products result from a series of photochemical reactions, including hydroxyl substitution, further ring-opening, cleavage, oxidation, and decarboxylation nih.gov. These findings provide insights into the degradation mechanisms and potential environmental persistence of this compound's breakdown products.

Structural Elucidation of Predominant Photoproducts of this compound

Studies investigating the photodegradation of this compound under simulated sunlight irradiation have identified a number of transformation products (TPs). Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) techniques, such as LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS), have been instrumental in isolating and identifying these compounds researchgate.netnih.gov. A total of eleven direct transformation products have been identified in aqueous solutions researchgate.netnih.gov. Among these, specific photoproducts have been characterized by their molecular formulas, such as C₁₄H₂₂O₂ and C₁₄H₂₄O₂ researchgate.net. The predominant photoproducts arise from the ring opening of the imidazole ring and dechlorination processes nih.gov. Other identified TPs result from a cascade of photochemical reactions, including hydroxyl substitution, further ring-opening, cleavage, oxidation, and decarboxylation nih.gov. Analysis of fragmentation patterns has also provided insights into the structures, with specific ions (m/z 221 and 195) indicating the cleavage of a sulfamide (B24259) bond and the ring opening of the imidazole moiety, respectively researchgate.net.

Postulated Photochemical Reaction Mechanisms of this compound

The photochemical degradation of this compound is understood to proceed through a series of complex reaction mechanisms. These proposed pathways include hydroxyl substitution , where hydroxyl radicals attack the molecule; ring-opening , particularly affecting the imidazole ring; cleavage of chemical bonds, such as the sulfamide bond; oxidation , involving the gain of oxygen atoms or loss of electrons; and decarboxylation , the removal of a carboxyl group researchgate.netnih.govresearchgate.net. The involvement of reactive species like hydroxyl (·OH) and superoxide (B77818) radicals has been highlighted as playing significant roles in the photodegradation process researchgate.net. Density functional theory (DFT) calculations have been employed to characterize the molecular properties of this compound and predict the likelihood of these various photochemical reactions nih.gov.

This compound Degradation in Terrestrial Environments

The environmental fate of this compound in soil and plants is characterized by its degradation and the formation of various metabolites.

Soil and Plant Metabolite Analysis of this compound

Investigations into the behavior of this compound in agricultural settings, such as tomato fields, have revealed its presence and transformation into several metabolites within both soil and plant tissues researchgate.net. Studies analyzing these metabolites indicate that this compound is a readily degradable nematicide researchgate.netajol.info. Metabolite analysis in plants, including tomato, carrot, potato, soybean, and sugarcane, has shown that many of these compounds are initially detected as conjugates. A hydrolysis step is often necessary to convert these conjugated metabolites into their core structures for accurate analysis apvma.gov.au. Key identified soil and plant metabolites, also considered residues of concern, include IN-F4106, IN-QEK31, IN-QZY47, IN-TMQ01, IN-A5760, IN-REG72, and IN-VM862 apvma.gov.auregulations.govepa.gov. In soil, IN-VM862, a grand-daughter product, has been noted for its potential persistence and volatility regulations.gov.

Evaluation of this compound Persistence and Degradability in Agricultural Soils

This compound is generally considered to be moderately persistent in agricultural soils. Typical aerobic soil degradation studies report a half-life (DT₅₀) of approximately 31.8 days herts.ac.uk, with other estimates placing it around 35 days in the root zone researchgate.net. While the parent compound and most of its individual degradates are not considered persistent, the collective exposure to all "this compound residues of concern" (ROCs) can exhibit greater persistence due to the prolonged presence of daughter and grand-daughter products regulations.govregulations.gov. The mobility of this compound and its degradates in the environment is classified as moderate to high, with observations of leaching into deeper soil layers (70-90 cm) in field dissipation studies regulations.gov. This mobility, coupled with the persistence of certain metabolites like IN-VM862, raises concerns about long-term soil contamination regulations.govregulations.gov. The persistence is influenced by soil type and environmental conditions, with some reports indicating a broad range for the parent compound's half-life, from 5 to 729 days, and an exceptionally long half-life for the degradate VM862, estimated between 4000-7000 days regulations.gov.

Efficacy and Selectivity Profiling of Fluazaindolizine Against Plant Parasitic Nematodes

Spectrum of Nematicidal Activity of Fluazaindolizine

This compound exhibits a targeted spectrum of activity, primarily affecting species within the Meloidogyne genus and demonstrating varying degrees of efficacy against other economically important nematode groups.

Efficacy against Key Meloidogyne Species

Studies have established this compound's potent activity against several critical Meloidogyne species, including M. incognita, M. hapla, and M. chitwoodi. In vitro microwell assays, which measure nematode immobility after a 24-hour exposure, have provided dose-response data (ED50 values) for these species. The average 24-hour ED50 values for M. incognita were approximately 100.7 ppm, for M. chitwoodi around 223.4 ppm, and for M. hapla approximately 325.7 ppm apsnet.orgapsnet.orgnih.gov. Notably, M. hapla populations displayed considerable variation in sensitivity, with 24-hour ED50 values ranging from 72 to 788 ppm apsnet.orgapsnet.orgnih.gov. Despite these variations in in vitro responses, this compound effectively suppressed the reproduction of all tested Meloidogyne species after a 24-hour exposure period apsnet.orgnih.gov. Greenhouse studies also indicated that M. chitwoodi was the least sensitive among the tested Meloidogyne species regarding reproduction following pre-exposure apsnet.orgnih.gov. Furthermore, this compound has shown efficacy against other Meloidogyne species, such as M. enterolobii, M. floridensis, and M. haplanaria, suppressing egg counts by varying percentages mdpi.com.

Activity against Belonolaimus longicaudatus and Heterodera schachtii

This compound has demonstrated activity against Belonolaimus longicaudatus (Sting Nematode), with greenhouse evaluations showing strong nematicidal activity and reductions in population density in both greenhouse and field settings nih.gov. However, some research suggests that B. longicaudatus may be more tolerant to this compound compared to other nematicides nih.gov. Inconsistent results have also been reported in specific crop trials, where this compound failed to significantly reduce B. longicaudatus populations mdpi.com.

Differential Responses of Nematode Genera

This compound exhibits a selective activity profile, with certain nematode genera being notably unaffected. Pratylenchus species (Lesion Nematodes) were found to be largely unaffected by this compound at the tested concentrations, with minimal reduction in activity observed even after exposure apsnet.orgapsnet.orgnih.govresearchgate.net. This lack of effect indicates a high degree of tolerance or resistance in this genus.

Globodera ellingtonae (Cyst Nematode) showed the highest sensitivity among the tested genera, exhibiting the lowest 24-hour ED50 value at 30 ppm apsnet.orgapsnet.orgnih.gov. This suggests this compound is particularly potent against this species.

Xiphinema americanum (Dagger Nematode) had a 24-hour ED50 within the range observed for Meloidogyne species apsnet.orgapsnet.orgnih.gov. A key characteristic noted for X. americanum was that the effects of this compound exposure were reversible, unlike the generally irreversible effects seen in Meloidogyne species apsnet.orgapsnet.orgnih.gov.

Tylenchulus semipenetrans (Citrus Nematode) has shown potent toxic activity against its second-stage juveniles, with reported LC50 values of 355.2 mg L−1 after a 72-hour exposure researchgate.net. This indicates significant efficacy against this sedentary endoparasite.

Dose-Response Characterization and Fecundity Impact of this compound on Nematodes

In Vitro Microwell Assays for Immobility (ED50) Determination

Microwell assays are standard for determining the concentration of a nematicide required to immobilize 50% of a nematode population (ED50) after a specified exposure period. For this compound, 24-hour dose-response curves have been generated for various nematode species.

Table 1: In Vitro Nematicidal Activity (24-h ED50) of this compound

| Nematode Species/Genus | ED50 (ppm) | Notes | Source(s) |

| Meloidogyne incognita | ~100.7 | Average | apsnet.orgapsnet.orgnih.gov |

| Meloidogyne hapla | ~325.7 (72-788) | Average; significant population variation | apsnet.orgapsnet.orgnih.gov |

| Meloidogyne chitwoodi | ~223.4 | Average | apsnet.orgapsnet.orgnih.gov |

| Globodera ellingtonae | ~30 | Lowest ED50 | apsnet.orgapsnet.orgnih.gov |

| Xiphinema americanum | Range of Meloidogyne | Reversible effects | apsnet.orgapsnet.orgnih.gov |

| Pratylenchus spp. | N/A | Unaffected | apsnet.orgapsnet.orgnih.govresearchgate.net |

| Heterodera schachtii | N/A (direct) | Negligible juvenile toxicity; inhibits development | semanticscholar.orgnih.gov |

| Belonolaimus longicaudatus | Not specified | Efficacy observed, but may be more tolerant | nih.govnih.gov |

| Tylenchulus semipenetrans | Not specified (LC50 355.2 mg/L) | Potent toxic activity | researchgate.net |

Note: ED50 values represent the concentration of active ingredient required to cause 50% immobility in nematodes after 24 hours of exposure, unless otherwise specified.

Assessment of this compound Effects on Nematode Fecundity and Reproduction

Beyond immediate immobility, this compound significantly impacts nematode fecundity and reproduction. In greenhouse studies, a 24-hour pre-exposure to this compound effectively reduced the reproductive capacity of Meloidogyne species. For instance, at a pre-exposure dose of 47 ppm, M. incognita showed approximately 27% of untreated control reproduction, M. hapla showed 36%, and M. chitwoodi showed 62% apsnet.orgnih.gov. This indicates that even short exposures can lead to substantial reductions in reproductive output.

Furthermore, this compound has been shown to suppress nematode reproduction even at sublethal doses researchgate.netusda.gov. For M. incognita, reproduction factors (RF = final population density/initial population density) were as low as 0 to 0.03 when exposed to LD50 doses usda.gov. Specific studies reported significant reductions in egg counts for various Meloidogyne species, with this compound suppressing egg counts by over 50% across most species tested, except for M. enterolobii where it suppressed 41.1% mdpi.com. Similarly, Heterodera schachtii offspring development was reduced by 46% at 40 ppm after a 48-hour soak semanticscholar.orgnih.gov.

Table 2: Impact of this compound on Nematode Reproduction/Fecundity

| Nematode Species | Parameter Measured | Result | Notes | Source(s) |

| Meloidogyne incognita | Reproduction (% of control) | 27% at 47 ppm pre-exposure | Suppressed reproduction even at sublethal doses | apsnet.orgnih.gov |

| Meloidogyne hapla | Reproduction (% of control) | 36% at 47 ppm pre-exposure | Suppressed reproduction even at sublethal doses | apsnet.orgnih.gov |

| Meloidogyne chitwoodi | Reproduction (% of control) | 62% at 47 ppm pre-exposure | Least sensitive among Meloidogyne in greenhouse study | apsnet.orgnih.gov |

| Meloidogyne incognita | Egg count reduction | 65.7% | mdpi.com | |

| Meloidogyne enterolobii | Egg count reduction | 41.1% | Less sensitive than other Meloidogyne species | mdpi.com |

| Meloidogyne haplanaria | Egg count reduction | 53.8% | mdpi.com | |

| Meloidogyne floridensis | Egg count reduction | 57.9% | mdpi.com | |

| Meloidogyne incognita | Reproduction Factor (RF) | 0 to 0.03 | At LD50 doses | usda.gov |

| Heterodera schachtii | Offspring reduction | 46% at 40 ppm (48h soak) | Inhibits sedentary development | semanticscholar.orgnih.gov |

Methodological Approaches in Fluazaindolizine Research

Experimental Design and Statistical Analysis in Efficacy Trials

Efficacy trials for fluazaindolizine are structured to yield robust and statistically significant data. The design of these experiments, whether in greenhouses, microplots, or large-scale fields, incorporates principles that allow for the precise evaluation of the compound's performance against target nematode populations.

Greenhouse and microplot studies represent a critical first step in evaluating the efficacy of this compound under controlled or semi-controlled conditions. These settings allow researchers to minimize environmental variability and focus on the direct interaction between the nematicide, the host plant, and the target nematode species.

In typical greenhouse evaluations, experiments are conducted in containers such as 500 cm³ polystyrene pots filled with a standardized substrate like 100% sand. nih.gov Host plants, for example, bermudagagrass ('Princess 77'), are seeded and allowed to establish a healthy root system for a period, often several weeks, before the trial begins. nih.gov These controlled environments are then inoculated with specific plant-parasitic nematodes, such as the sting nematode (Belonolaimus longicaudatus) or the root-knot nematode (Meloidogyne incognita), to ensure a uniform pest pressure. nih.gov

Microplot studies serve as an intermediate scale between the highly controlled greenhouse and the variable conditions of open-field trials. nih.gov These experiments often utilize larger containers or small, contained plots in an outdoor setting. This design allows for the study of this compound's performance under more natural soil and weather conditions while still maintaining a high degree of experimental control. For instance, research on cucumber has utilized microplots to assess the efficacy of this compound in reducing root galling caused by M. incognita, even at high initial inoculation densities. researchgate.netresearchgate.net

Table 1: Effect of this compound on Belonolaimus longicaudatus Population in Bermudagrass Microplot Study (2018)

| Treatment | Nematode Count (per 100 cm³ soil) | Visual Turf Quality Rating | NDVI Value |

|---|---|---|---|

| Untreated Control | 150 | 6.5 | 0.70 |

| This compound (1.1 kg ai/ha) | 75 | 7.5 | 0.78 |

| This compound (2.25 kg ai/ha) | 50 | 8.0 | 0.82 |

| This compound (4.5 kg ai/ha) | 30 | 8.5 | 0.85 |

| Fluopyram (0.25 kg ai/ha) | 40 | 8.2 | 0.83 |

Field trials are essential for validating the performance of this compound under real-world agricultural conditions, encompassing a wide range of soil types, climates, and cropping systems. nih.gov The design of these trials is critical for generating reliable data that can be used to support product registration and develop best-practice recommendations for growers. apvma.gov.au

A commonly used experimental layout for this compound field trials is the randomized complete block design (RCBD). nih.govncsu.edu This design helps to minimize the impact of environmental gradients across the testing site, such as variations in soil texture or moisture. ncsu.edu Trials are typically replicated multiple times (e.g., four or five replications) to ensure the statistical validity of the results. nih.govapvma.gov.au Individual plots are clearly defined, often with untreated border areas to prevent cross-contamination between treatments. nih.gov

The application of this compound in these trials is designed to simulate commercial practices. ncsu.edunih.gov This can involve various methods, including broadcast spraying followed by soil incorporation, or application through drip irrigation systems. nih.gov Application equipment is carefully calibrated to ensure accurate and uniform delivery of the product. ncsu.edu

Efficacy in field trials is determined by assessing key parameters at different time points throughout the growing season. apvma.gov.aunih.gov These assessments include:

Nematode Population Dynamics: Soil and root samples are collected periodically to monitor changes in the population densities of target nematodes. nih.gov

Plant Damage Ratings: The severity of nematode damage, such as root galling caused by Meloidogyne spp., is evaluated using standardized rating scales. apvma.gov.au

Numerous field studies have confirmed the efficacy of this compound against root-knot nematodes (Meloidogyne spp.) in crops such as tomatoes, cucurbits, and carrots. nih.govnih.govnih.gov These trials have demonstrated significant reductions in root galling and, in many cases, corresponding increases in crop yield compared to untreated controls. apvma.gov.aunih.gov For example, in ten field trials conducted on processing tomatoes in California, this compound treatments reduced root-galling by an average of 3.2 points on a 10-point scale, which corresponded to an estimated yield gain of approximately 21% over the untreated control. nih.gov

Accurate quantification of nematode populations from soil and root samples is fundamental to evaluating the efficacy of this compound in any experimental setting. ncsu.edu Standardized extraction techniques are employed to separate nematodes from the sample matrix, allowing for their identification and enumeration under a microscope.

The choice of extraction method depends on the target nematode species and the sample type (soil or roots). A widely used technique for extracting active nematodes from soil is the Baermann funnel method or its modifications. ncsu.edu This method relies on the active movement of nematodes out of a soil sample placed on a filter and into a collection vial. For a more comprehensive assessment that includes both active and inactive nematodes, the centrifugal-flotation technique is often preferred. ncsu.edu This method uses differences in specific gravity to separate nematodes from soil particles through a series of centrifugation and sieving steps in a sugar solution.

For endoparasitic nematodes that reside within plant roots, such as root-knot nematodes, specific root extraction techniques are necessary. This typically involves separating the roots from the soil, weighing them, and then processing them to extract eggs and juvenile stages. ncsu.edu

Once extracted, nematodes are identified to the genus or species level and counted. Population data are typically expressed as the number of nematodes per standard volume of soil (e.g., 100 cm³) or per gram of root tissue. nih.gov These quantitative data are then subjected to statistical analysis to determine if there are significant differences between this compound treatments and the untreated control. ncsu.edu This rigorous process of extraction and quantification provides the foundational data for assessing the impact of the nematicide on target pest populations. nih.gov

Advanced Analytical Techniques in this compound Research

Beyond efficacy trials, advanced analytical chemistry plays a crucial role in this compound research. These techniques are vital for quantifying the active ingredient and its metabolites in various matrices and for discovering new nematicidal compounds.

The quantification of this compound and its breakdown products (metabolites) in environmental samples like soil and water, as well as in plant and animal tissues, is essential for regulatory purposes and for understanding its environmental fate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for this type of analysis.

Methods such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provide high levels of sensitivity and selectivity. This allows for the detection and accurate measurement of trace amounts of this compound and its metabolites. The chromatographic step (HPLC) separates the different compounds in a sample mixture, while the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio. These sophisticated analytical methods are critical for residue studies, which determine the persistence of the compound in the environment and its potential for uptake into crops.

The initial discovery of this compound's nematicidal properties was facilitated by high-throughput screening (HTS) methodologies. nih.gov HTS involves the rapid, automated testing of large numbers of chemical compounds for biological activity against a specific target. In the context of nematicide discovery, this process typically involves exposing target nematodes, such as Meloidogyne incognita, to a library of diverse chemical structures in multi-well plates. researchgate.net

The effects of the compounds on the nematodes, such as mortality or inhibition of movement, are then assessed. researchgate.net This screening process allows for the efficient identification of "hit" compounds that exhibit the desired nematicidal activity. nih.gov this compound emerged from such a discovery pipeline, which identified a novel class of chemical structures with potent and selective activity against plant-parasitic nematodes. nih.gov This approach is fundamental to the modern crop protection discovery process, enabling the identification of novel modes of action and chemistries for pest management. nih.gov

Future Directions and Emerging Research Avenues for Fluazaindolizine

Advancements in Fluazaindolizine Synthesis and Derivatization

Future research in the synthesis of this compound is likely to concentrate on developing more efficient, cost-effective, and environmentally benign production methods. This may involve exploring novel catalytic pathways, optimizing reaction conditions to improve yields and purity, and investigating green chemistry principles to minimize waste and energy consumption. Concurrently, significant effort is expected in the derivatization of the this compound scaffold. The goal of this derivatization is to create novel analogs with enhanced properties, such as broader spectrum activity against a wider range of nematode species, improved efficacy under diverse environmental conditions, or modified physicochemical characteristics that facilitate formulation and application. Research may also explore the potential of this compound derivatives in non-agricultural applications, leveraging its unique chemical structure.

| Potential Derivative Class | Hypothesized Benefit | Research Focus Areas |

| Aryl-substituted analogs | Enhanced efficacy against specific nematode species | Structure-activity relationship studies, targeted synthesis of novel aryl substituents |

| Alkyl-chain modified derivatives | Improved soil mobility or reduced leaching potential | Investigating impact of chain length and branching on environmental fate |

| Heterocyclic core variations | Broader spectrum of activity, novel modes of action | Exploring modifications to the imidazopyridine core structure |

| Prodrug or slow-release formulations | Extended residual activity, reduced application rates | Development of encapsulation technologies, conjugation with biodegradable polymers |

In-depth Characterization of this compound's Biochemical Mechanism of Action

While this compound is recognized for its nematicidal activity, its precise biochemical mechanism of action remains an active area of investigation. Future research aims to definitively identify its molecular targets within nematodes and elucidate the downstream biochemical pathways affected. This could involve advanced techniques such as proteomics, transcriptomics, and metabolomics to pinpoint specific enzyme interactions or cellular processes disrupted by this compound. Understanding these molecular interactions is crucial for predicting potential resistance mechanisms and for developing more targeted and effective nematicides. Studies may also investigate its effects on nematode development, behavior, and energy metabolism at a deeper molecular level.

| Potential Molecular Target/Pathway | Proposed Research Methodology | Expected Outcome |

| Ryanodine Receptors (RyRs) | In vitro binding assays, electrophysiology, genetic studies | Confirming direct interaction and functional consequences on calcium homeostasis |

| β-Fatty Acid Oxidation Pathway | Enzyme activity assays, gene expression analysis | Elucidating role in energy depletion and paralysis |

| Citric Acid Cycle Enzymes | Targeted enzyme inhibition studies, metabolic flux analysis | Identifying specific enzymes affected (e.g., 2-oxoglutarate dehydrogenase) |

| Nematode Muscle Function | Microscopy, motility assays, biochemical analysis of proteins | Understanding how disruption leads to paralysis and immobility |

| Molting Process | Gene expression analysis, hormone pathway investigation | Identifying specific targets that disrupt nematode development and reproduction |

Modeling and Prediction of this compound Environmental Behavior

Future research will focus on enhancing the predictive modeling of this compound's environmental fate and behavior. This includes refining models to account for a wider range of soil types, climatic conditions, and microbial activities that influence its persistence, degradation, and mobility. Studies will aim to more accurately predict the formation and persistence of its various degradates, particularly those identified as potentially persistent, and their environmental impact. Research into leaching potential into groundwater and transport to surface water through runoff and spray drift will also be critical. Understanding the long-term effects of repeated applications on soil microbial communities and the potential for bioaccumulation in non-target organisms will be key areas of investigation.

| Environmental Parameter | Focus of Future Modeling/Research | Potential Impact on Application/Risk Assessment |

| Soil Persistence (DT50) | Influence of soil moisture, temperature, organic matter, and microbial activity | Refining application timing, predicting residual activity, and assessing long-term soil health impacts |

| Leaching Potential | Sorption-desorption kinetics in varied soil matrices, influence of rainfall/irrigation patterns | Identifying regions at higher risk of groundwater contamination, informing buffer zone requirements |

| Degradate Fate & Behavior | Identification and quantification of major degradates, prediction of their persistence and mobility | Assessing cumulative environmental risk, understanding potential for long-term soil contamination |

| Surface Water Transport | Modeling runoff and spray drift, assessing impact on aquatic ecosystems | Informing buffer zone requirements, developing best management practices to protect water bodies |

| Bioaccumulation Potential | Investigating uptake and metabolism in non-target terrestrial and aquatic organisms | Assessing risks to food webs, informing ecological risk assessments for sensitive species |

| IPM Component | Integration Strategy with this compound | Research Objective |

| Biological Control Agents | Evaluating compatibility (tank-mixing, sequential application); assessing synergistic effects | Enhancing overall nematode suppression, reducing reliance on chemical inputs, promoting soil health |

| Crop Rotation | Strategic use of this compound in rotation with non-host crops or crops with different nematode susceptibilities | Disrupting nematode life cycles, managing soil populations, reducing selection pressure for resistance |

| Resistant Cultivars | Using this compound in conjunction with nematode-resistant plant varieties | Providing multiple layers of defense, maximizing yield protection, reducing chemical input requirements |

| Cultural Practices | Optimizing soil health, irrigation, and fertilization to enhance plant resilience and nematicide efficacy | Improving plant vigor, creating less favorable conditions for nematode establishment, enhancing overall IPM success |

| Other Chemical Nematicides | Rotation or tank-mixing with nematicides of different modes of action | Managing resistance, broadening the spectrum of nematode control, optimizing cost-effectiveness |

Research into Potential Resistance Development to this compound

As with any pesticide, the potential for plant-parasitic nematodes to develop resistance to this compound is a critical concern. Future research will focus on understanding the genetic and biochemical basis of potential resistance. This will involve laboratory selection experiments to induce resistance, followed by genomic and proteomic analyses to identify target-site mutations or enhanced metabolic detoxification pathways. Field monitoring programs will be essential to detect early signs of resistance in natural populations. Based on these findings, strategies for resistance management will be developed and evaluated. These strategies may include rotating this compound with nematicides of different modes of action, using it judiciously within IPM programs, and potentially developing diagnostic tools to identify resistant individuals or populations.

| Potential Resistance Mechanism | Research Focus | Management Strategy Development |

| Target-Site Insensitivity | Identifying mutations in genes encoding target proteins (e.g., RyRs) through genetic sequencing | Rotating with nematicides targeting different sites, monitoring for resistant alleles |

| Enhanced Metabolic Detoxification | Investigating increased activity or expression of detoxification enzymes (e.g., P450s, esterases) in resistant populations | Rotating with nematicides that are not susceptible to the same detoxification pathways, monitoring enzyme activity |

| Altered Uptake/Transport | Studying changes in nematode cuticle permeability or internal transport mechanisms | Less common, but could inform formulation or application adjustments |

| Behavioral Avoidance | Assessing changes in nematode behavior that reduce exposure to the nematicide | Monitoring nematode population dynamics and behavior in treated fields |

| Fitness Costs of Resistance | Quantifying the fitness penalty associated with resistance mutations in the absence of the nematicide | Strategic rotation to allow susceptible populations to re-establish, potentially slowing resistance evolution |

Q & A

Basic: What analytical methods are recommended for detecting fluazaindolizine and its metabolites in agricultural samples?

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) in positive/negative ion modes is recommended. The protocol involves extraction using acetonitrile/water (80:20, v/v), purification via C18 solid-phase extraction (SPE), and matrix-matched calibration to mitigate ion suppression/enhancement effects. This method achieves limits of detection (LOD) of 0.00075–0.0042 mg/kg and limits of quantification (LOQ) of 0.0025–0.0125 mg/kg, with recoveries of 75.6–110.0% across five agricultural matrices .

Basic: How does this compound exert its nematicidal activity?

This compound targets the ryanodine receptor (RyR) in plant-parasitic nematodes, disrupting intracellular calcium homeostasis. Binding to RyR induces muscle paralysis and death in nematodes like Meloidogyne incognita by destabilizing calcium channels. Efficacy is concentration-dependent, with motility inhibition observed at 1–50 mg/L in laboratory assays .

Advanced: How do matrix effects influence the quantification of this compound metabolites, and how can they be mitigated?

Matrix effects vary by crop and metabolite. For example, IN-A5760, IN-F4106, and IN-QZY47 exhibit ion suppression, while IN-UNS90 shows ion enhancement. To address this, matrix-matched calibration curves (0.002–0.25 mg/L) are essential, achieving linearity (R² = 0.9988–1.0000) and reducing quantification bias. Validation requires testing across multiple matrices (e.g., carrots, tomatoes) to ensure robustness .

Advanced: What molecular pathways are affected by this compound in Meloidogyne species?

RNAseq studies reveal >2,000 differentially expressed genes (DEGs) in M. incognita juveniles exposed to this compound. Key pathways include oxidation-reduction processes and oxidoreductase activity, suggesting disruption of energy metabolism. Comparatively, fluensulfone and oxamyl affect β-fatty acid oxidation and neural calcium sensors, respectively .

Basic: What are the key considerations for validating an analytical method for this compound residues?

Validation parameters include:

- Selectivity : No interference from co-eluting matrix components.

- Linearity : R² ≥ 0.9988 for matrix-matched calibrations.

- Accuracy : Recovery rates of 70–120% (per Codex guidelines).

- Precision : Coefficient of variation (CV%) ≤ 15% for intra-/inter-day replicates.

- LOQ compliance : Must align with regulatory thresholds (e.g., 0.01 mg/kg under Korea’s PLS system) .

Advanced: How does the efficacy of this compound vary among Meloidogyne species in controlled environments?

Species sensitivity varies significantly: M. incognita exhibits an ED50 2–3× lower than M. chitwoodi and M. hapla. In greenhouse trials, M. hapla required higher application rates (2.24 kg/ha) for root gall suppression in tomatoes, reflecting differences in RyR binding affinity or metabolic detoxification pathways .

Basic: What are the major metabolic pathways of this compound in plants?

This compound undergoes O-demethylation and hydrolysis, producing seven metabolites (e.g., IN-QZY47, IN-UJV12). Conjugated metabolites in crops are converted to core molecules via acid hydrolysis during analysis. Residue definitions for regulatory purposes should include metabolites contributing ≥10% of total radioactive residue (TRR) .

Advanced: What experimental approaches are used to assess the transcriptional response of nematodes to this compound exposure?

Microwell-based dose-response assays (24-hour exposure) coupled with RNAseq are standard. For example, ED50 and ED100 values are determined for juvenile paralysis, followed by DEG analysis via GO term enrichment. This approach identified 3,600 DEGs in M. incognita at ED100 .

Basic: How should researchers design field trials to evaluate this compound’s nematode suppression efficacy?

Trials should:

- Use application rates of 0.25–2.0 kg/ha, adjusted for crop type (e.g., 1.12–4.48 kg/ha for carrots).

- Monitor nematode population density pre-/post-application and correlate with yield metrics.

- Include controls (untreated plots) and comparator nematicides (e.g., fluensulfone) .

Advanced: How do environmental factors like temperature influence the nematicidal activity of this compound?

Low temperatures (e.g., <15°C) delay efficacy against M. incognita and M. hapla juveniles, potentially due to reduced metabolic activation or RyR binding kinetics. Field trials in cooler climates may require higher doses or extended exposure periods to achieve comparable suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.